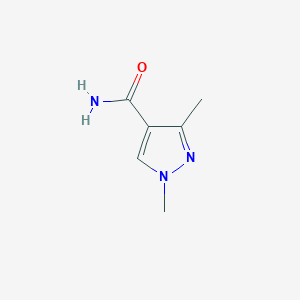

1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

124845-21-2 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1,3-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |

InChI Key |

WIRJLEWTAGZYMM-UHFFFAOYSA-N |

SMILES |

CC1=NN(C=C1C(=O)N)C |

Canonical SMILES |

CC1=NN(C=C1C(=O)N)C |

Origin of Product |

United States |

Significance of the Pyrazole Carboxamide Scaffold in Contemporary Chemical Research

The pyrazole (B372694) carboxamide scaffold is a privileged structure in modern chemical research, primarily due to its versatile biological activities and synthetic accessibility. jocpr.com This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms and a carboxamide functional group, is a cornerstone in the development of a wide array of commercially significant compounds. ekb.egcbijournal.com

In the realm of agrochemicals, pyrazole carboxamides are renowned for their potent fungicidal properties. nih.gov Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi. nih.govchemrxiv.org The disruption of this enzyme's function leads to the effective control of a broad spectrum of plant pathogenic fungi. nih.govnih.gov The structural backbone of 1,3-dimethyl-1H-pyrazole-4-carboxamide is a key component in the design of novel SDHIs. nih.gov

Beyond agriculture, the pyrazole carboxamide core is a significant pharmacophore in medicinal chemistry. wisdomlib.org Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. ekb.egwisdomlib.org The amide functionality, present in approximately 25% of all pharmaceuticals, combined with the stable and synthetically versatile pyrazole ring, makes this scaffold a highly attractive starting point for drug discovery programs.

The research interest in pyrazole carboxamides is evidenced by the continuous development of new derivatives and the exploration of their structure-activity relationships (SAR). cbijournal.com For instance, modifications to the core structure, such as the introduction of a difluoromethyl group at the 3-position of the pyrazole ring, have been shown to enhance biological activity in certain applications. nih.gov The following table provides a glimpse into the diverse applications of compounds featuring the pyrazole carboxamide scaffold.

| Field of Application | Target/Mechanism of Action | Example Compound Type |

| Agrochemicals | Succinate Dehydrogenase Inhibition (SDHI) | Fungicides for crop protection nih.govchemrxiv.org |

| Medicinal Chemistry | Protein Kinase Inhibition | Anticancer agents ekb.eg |

| Medicinal Chemistry | Anti-inflammatory Pathways | Anti-inflammatory agents wisdomlib.org |

| Medicinal Chemistry | Antimicrobial Targets | Antibacterial and antifungal agents ekb.eg |

Historical Development of Pyrazole Synthesis and Functionalization Methodologies

Established Synthetic Routes to the this compound Core

The formation of the central this compound structure is primarily achieved through sequential reactions that first build the heterocyclic core and then append the carboxamide moiety.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine derivative. For the synthesis of the 1,3-dimethyl-1H-pyrazole core, methylhydrazine is the required reagent to install the N1-methyl group.

A common pathway involves the reaction of methylhydrazine with a derivative of acetoacetic acid. For instance, a documented synthesis of the precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, utilizes ethyl acetoacetate as the starting material. The process begins with a condensation reaction between ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The resulting intermediate is then cyclized with an aqueous solution of methylhydrazine to form the 1,3-dimethyl-1H-pyrazole-4-carboxylate ester, which is subsequently hydrolyzed to the carboxylic acid. This classical approach, known as the Knorr pyrazole synthesis, is highly effective for preparing a wide range of substituted pyrazoles. The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine like methylhydrazine is a critical factor, with the more nucleophilic nitrogen of methylhydrazine typically attacking the more electrophilic carbonyl group.

Multi-component Approaches for Pyrazole Carboxamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer an efficient and atom-economical alternative to traditional multi-step syntheses. While a direct one-pot synthesis of this compound is not prominently documented, several MCRs for pyrazole-4-carboxylates or pyrazole-4-carbonitriles have been developed that could be adapted for this purpose.

For example, a three-component reaction involving a β-ketoester, an aldehyde, and a hydrazine can yield highly substituted pyrazoles. By selecting methylhydrazine and an appropriate β-ketoester, it is possible to construct the desired 1,3-dimethylpyrazole core. Incorporating a component that can deliver the C4-carboxamide precursor, such as a cyano-containing reactant, could lead to a pyrazole-4-carbonitrile, a common precursor to carboxamides. Another approach involves the in-situ generation of 1,3-dicarbonyl compounds which then react with a hydrazine in a consecutive MCR to form the pyrazole ring. These modular strategies provide rapid access to complex pyrazole structures from simple starting materials.

Amide Bond Formation Strategies for the Carboxamide Moiety

The final step in the synthesis of this compound from its corresponding carboxylic acid is the formation of the amide bond. This is a fundamental transformation in organic chemistry, and several reliable methods are available. The choice of method often depends on the scale of the reaction, the nature of the amine, and the desired purity of the final product.

Acyl Chloride Formation: A common and robust method involves converting the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid into its more reactive acyl chloride derivative. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine (in this case, ammonia or an ammonium salt) to form the carboxamide. This method is highly effective but may not be suitable for substrates with acid-sensitive functional groups.

Peptide Coupling Reagents: A milder and widely used alternative is the direct coupling of the carboxylic acid with an amine using a coupling agent. These reagents activate the carboxylic acid in situ to facilitate amide bond formation. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. This approach is favored for its mild conditions and broad functional group tolerance.

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | High reactivity, cost-effective | Harsh conditions, potential for side reactions |

| Peptide Coupling | EDC/HOBt, DCC/DMAP | Mild conditions, high yields, broad scope | Higher cost of reagents, purification from byproducts |

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core scaffold is synthesized, further functionalization can be performed to create a library of derivatives with diverse properties.

Regioselective Functionalization of the Pyrazole Ring

For the this compound scaffold, the pyrazole ring is substituted at positions 1, 3, and 4. The only remaining position for direct functionalization on the heterocyclic ring is C5. The electronic nature of the pyrazole ring and the directing effects of the existing substituents govern the regioselectivity of these reactions.

C-H Activation/Arylation: Modern synthetic methods, particularly palladium-catalyzed direct C-H activation, have emerged as powerful tools for functionalizing heteroaromatic rings. Research has shown that for pyrazoles with substituents at the C4 position, such as a carboxylate or carboxamide group, these groups act as effective blocking groups. academie-sciences.fracademie-sciences.frresearchgate.net This directs C-H activation and subsequent arylation or heteroarylation selectively to the C5 position. academie-sciences.fracademie-sciences.frresearchgate.net This strategy allows for the introduction of a wide range of aryl and heteroaryl moieties at this position with high regioselectivity, using aryl bromides as coupling partners and a palladium catalyst. academie-sciences.fracademie-sciences.frresearchgate.net

Halogenation: Electrophilic halogenation of pyrazoles typically occurs at the C4 position due to it being the most electron-rich site. However, since the C4 position in this compound is already substituted, electrophilic halogenation is directed to the C5 position. researchgate.net Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms at the C5 position. researchgate.net The resulting 5-halo-pyrazoles are valuable intermediates that can undergo further transformations, such as cross-coupling reactions, to introduce additional diversity.

Chiral Synthesis of this compound Derivatives

The parent compound, this compound, is achiral. Chirality can be introduced into its derivatives through several strategies, most commonly by incorporating a chiral moiety into the molecule.

The most straightforward approach is to form the amide bond using a chiral amine. By reacting 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with a readily available, enantiopure chiral amine (R-NH₂ or S-NH₂), a pair of diastereomeric carboxamide derivatives can be synthesized. This reaction can be carried out using the standard amide bond formation protocols described previously.

Another strategy involves the use of chiral auxiliaries. For instance, a chiral auxiliary like tert-butanesulfinamide can be used to synthesize a chiral amine, which is then coupled to the pyrazole carboxylic acid. The auxiliary can later be removed if desired. This method allows for the asymmetric synthesis of derivatives where the stereocenter is located on the N-substituent of the carboxamide. While less common for this specific scaffold, it is also conceivable to introduce a chiral substituent at the C5 position of the pyrazole ring through asymmetric synthesis or by coupling with a chiral building block.

Rational Design of Structural Variants for Enhanced Research Utility

The rational design of structural variants of this compound is a key strategy for enhancing their utility in research, particularly in the fields of agrochemistry and medicinal chemistry. This approach involves the systematic modification of the core structure to investigate and optimize biological activity. The primary goal is to understand the structure-activity relationships (SAR), which dictate how changes in the molecule's structure affect its interaction with biological targets.

A common strategy in the design of pyrazole carboxamide derivatives is the modification of the amide (N-aryl or N-alkyl) moiety. By introducing various substituents onto this part of the molecule, researchers can probe the binding pocket of target enzymes, such as succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. For instance, the introduction of different phenyl groups or flexible chain motifs can significantly influence the compound's fungicidal activity.

Molecular docking studies are often employed in the rational design process. This computational technique allows researchers to model the interaction between a designed analog and its target protein. By predicting the binding affinity and orientation, scientists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect, thereby making the research process more efficient. The design of these variants is not only for discovering potent biological agents but also for creating chemical probes to study enzyme function and cellular processes. For example, derivatives have been designed as covalent inhibitors to target specific mutations in proteins like Fibroblast Growth Factor Receptors (FGFRs), which is crucial for overcoming drug resistance in cancer research.

Optimization of Synthetic Protocols for this compound

Optimizing the synthesis of this compound is crucial for ensuring high yields, purity, and cost-effectiveness, particularly for large-scale production. This involves a detailed study of reaction conditions and the adoption of modern synthetic technologies.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity in the synthesis of this compound and its precursors are highly dependent on various reaction conditions. The synthesis typically involves the formation of the pyrazole ring followed by an amidation reaction. For the precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, the precise ratio of reactants and reagents is critical.

In the cyclization step to form the pyrazole ring, factors such as the choice of solvent, temperature, and the nature of the base can significantly impact the outcome. For instance, in related syntheses of pyrazole derivatives, piperidine or acetic acid is often used as a catalyst, and the reaction is typically carried out under reflux conditions. The temperature must be carefully controlled to prevent the formation of side products.

The final amidation step, where the carboxylic acid is converted to the carboxamide, is also sensitive to reaction conditions. The choice of coupling agents (e.g., EDC, HOBt), solvent, and temperature can influence the reaction rate and the purity of the final product. An optimized protocol for a related derivative involved specific molar equivalents of these reagents to maximize yield.

Below is a table summarizing the influence of key parameters on the synthesis of the precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, based on a patented method.

| Parameter | Condition | Effect on Yield/Selectivity |

| Reactant Ratio (Step 1) | Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride (6:9:8-10 by mass) | Optimized for the formation of the intermediate ethoxymethyleneacetoacetic acid ethyl ester. |

| Reagent Ratio (Step 2) | 40% methylhydrazine aq. soln. : Sodium hydroxide : Intermediate A (5:0.2-0.4:8-10 by mass) | Crucial for efficient cyclization to form the pyrazole ring. |

| Acid Hydrolysis (Step 3) | Volume ratio of intermediate B solution to 15% HCl (2:1.3-1.5) | Controls the hydrolysis of the ester to the carboxylic acid, impacting final product purity. |

| Temperature | Heating to 90°C during hydrolysis, then cooling to 30°C for isolation. | Influences reaction rate and crystallization of the final product. |

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic techniques, particularly microwave-assisted synthesis, have been effectively applied to the preparation of pyrazole derivatives, offering significant advantages over conventional heating methods. Microwave irradiation can lead to a dramatic reduction in reaction times, often from hours to minutes, along with an increase in product yields and purity.

This technique provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of unwanted byproducts. For the synthesis of pyrazole carboxamides, microwave assistance can be applied to the key cyclocondensation step to form the pyrazole ring or in subsequent modifications. For example, the synthesis of various pyrazole derivatives has been achieved in 2-20 minutes under microwave irradiation at powers ranging from 70-100 W and temperatures around 120-140°C.

The benefits of microwave-assisted pyrazole synthesis are highlighted in the following table, comparing it with conventional methods based on findings for related structures.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Efficiency | Lower, due to bulk heating | Higher, due to direct molecular heating |

| Yield | Often moderate | Generally higher |

| Side Products | More prevalent | Reduced formation |

| Conditions | Often requires high-boiling solvents | Can be performed in aqueous media or solvent-free conditions |

The application of microwave technology represents a key step in the optimization of synthetic protocols for this compound, aligning with the principles of green chemistry by reducing reaction times and energy consumption.

Advanced Structural Elucidation and Characterization of 1,3 Dimethyl 1h Pyrazole 4 Carboxamide

Spectroscopic Analysis Techniques

Applications of Advanced IR Spectroscopic Techniques in Chemical Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that provides detailed information about the functional groups and molecular structure of a sample by measuring the absorption of infrared radiation. achemblock.com Beyond standard transmission and reflection methods, advanced IR techniques have significantly broadened the scope and precision of chemical analysis across various scientific and industrial fields. achemblock.comcardiff.ac.uk

One major advancement is Fourier Transform Infrared (FTIR) spectroscopy , which offers higher sensitivity, resolution, and data acquisition speed compared to older dispersive instruments. achemblock.com This has enabled more complex applications, including:

Time-Resolved IR Spectroscopy: This powerful tool allows for the investigation of the kinetics and dynamics of chemical reactions on timescales from femtoseconds to seconds. cardiff.ac.uk By using a pump-probe principle, where one laser pulse initiates a reaction and a subsequent IR pulse probes the vibrational changes, researchers can identify transient intermediates and elucidate complex reaction mechanisms. cardiff.ac.uk It has been applied to study photodissociation dynamics, the ultrafast vibrational relaxation of molecules, and the mechanisms of enzyme-catalyzed reactions. cardiff.ac.uk

In Situ Reaction Monitoring: IR spectroscopy allows chemists to monitor reactions in real-time without the need for sample extraction. nih.gov This is crucial for optimizing reaction conditions, improving yield, and ensuring process safety in both laboratory and industrial settings. It is particularly useful in measuring the degree of polymerization in polymer manufacturing. nih.govspectrabase.com

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS): This technique provides enhanced sensitivity for studying molecular phenomena at surfaces. nih.gov It is highly valuable in fields like catalysis, sensor technology, and molecular electronics, where understanding the interactions between molecules and surfaces is critical. nih.gov

Micro-IR Spectroscopy: This method combines an IR spectrometer with a microscope to analyze very small samples or specific areas of a larger sample. achemblock.com It has found applications in materials science, forensic analysis for identifying trace evidence like fibers, and in art conservation for characterizing pigments and binders in historical artifacts. achemblock.comnih.gov

These advanced techniques have transformed IR spectroscopy from a simple compound identification tool into a dynamic method for in-depth chemical and material analysis. cardiff.ac.uknih.gov Its versatility is demonstrated in its wide-ranging use in pharmaceuticals for quality control, environmental monitoring for detecting pollutants like CO2 and CH4, and in the petrochemical industry for assessing fuel quality. nih.govnih.gov

Solid-State Structural Investigations

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts in Crystal Packing

A definitive Hirshfeld surface analysis for 1,3-dimethyl-1H-pyrazole-4-carboxamide has not been reported in the reviewed scientific literature. Such an analysis is contingent upon the availability of high-quality single-crystal X-ray diffraction data, which provides the precise atomic coordinates necessary to calculate the molecular Hirshfeld surface. This surface is a powerful tool in crystal engineering and materials science for visualizing and quantifying the various intermolecular interactions that govern the crystal packing of a molecule.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. This partitioning allows for a detailed examination of the molecular environment and the nature and extent of intermolecular contacts.

Key features of a Hirshfeld surface analysis include:

dnorm Surface: A normalized contact distance surface that highlights regions of significant intermolecular contacts. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, suggesting the presence of strong interactions like hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, while white areas denote contacts of approximately the van der Waals separation.

In the absence of specific crystallographic data for this compound, a hypothetical analysis of its potential intermolecular contacts can be inferred from its molecular structure. The molecule possesses a carboxamide group, which is a strong hydrogen bond donor (the N-H group) and acceptor (the C=O group). The pyrazole (B372694) ring contains nitrogen atoms that can also act as hydrogen bond acceptors. Furthermore, the methyl groups and the aromatic pyrazole ring can participate in weaker C-H···π and van der Waals interactions.

A theoretical breakdown of the expected intermolecular contacts for this compound is presented in the table below. The percentage contributions are hypothetical and would require experimental determination.

Hypothetical Intermolecular Contacts for this compound

| Contact Type | Description | Expected Contribution |

|---|---|---|

| O···H/H···O | Hydrogen bonds involving the carbonyl oxygen and hydrogen atoms. | Significant |

| N···H/H···N | Hydrogen bonds involving the amide nitrogen and pyrazole nitrogen atoms. | Significant |

| H···H | van der Waals interactions between hydrogen atoms. | Significant |

| C···H/H···C | Weak interactions involving carbon and hydrogen atoms. | Moderate |

| N···C/C···N | Interactions involving nitrogen and carbon atoms. | Minor |

| O···C/C···O | Interactions involving oxygen and carbon atoms. | Minor |

The quantification of these interactions through Hirshfeld surface analysis would provide valuable insights into the supramolecular architecture of this compound, aiding in the understanding of its solid-state properties. However, until a crystal structure is determined and analyzed, such discussions remain speculative.

Computational and Theoretical Investigations of 1,3 Dimethyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of pyrazole-based compounds.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Energy Distribution

For instance, a study on the closely related compound 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, optimized at the B3LYP/6-311++G** level, provides insights into the expected geometry of the pyrazole (B372694) ring system. arkat-usa.org The optimized geometry reveals a planar pyrazole ring, a feature that is critical for its aromatic character and interaction with biological targets. nih.gov The absence of imaginary vibrational frequencies in the calculation confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov

Furthermore, DFT calculations provide a detailed picture of the energy distribution within the molecule. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govscirp.org

Table 1: Representative DFT Functionals and Basis Sets Used in Pyrazole Derivative Studies

| DFT Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G** | Geometry Optimization | arkat-usa.org |

| B3LYP | 6-31G* | Electronic Properties | researchgate.net |

| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies | nih.gov |

Prediction of Reactivity and Electron Density Distribution within the Pyrazole Ring System

The electronic properties derived from DFT calculations are crucial for predicting the reactivity of the 1,3-dimethyl-1H-pyrazole-4-carboxamide molecule. The distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.netresearchgate.net In many pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating its electron-donating capability, while the LUMO may be distributed across the carboxamide moiety or other substituents. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) electrostatic potential. nih.gov This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. nih.govresearchgate.net The analysis of the electron density distribution helps in understanding the charge transfer interactions that can occur within the molecule, influencing its stability and biological activity. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are essential computational tools for investigating how a molecule like this compound might interact with biological macromolecules and for assessing the stability of these interactions over time.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govsemanticscholar.orgnih.gov This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity. For pyrazole carboxamide derivatives, docking studies have been performed against a variety of biological targets, including enzymes like carbonic anhydrase and kinases, as well as DNA. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. semanticscholar.orgnih.gov The results of these simulations reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.govsemanticscholar.org For example, in studies of similar pyrazole derivatives, the pyrazole ring often engages in hydrophobic interactions, while the carboxamide group can form crucial hydrogen bonds with the protein backbone or side chains. nih.gov

Table 2: Examples of Biological Targets for Pyrazole Carboxamide Derivatives in Molecular Docking Studies

| Target Class | Specific Example | Type of Interaction Investigated | Reference |

| Enzymes | Carbonic Anhydrase | Inhibition, Binding Mechanism | nih.govresearchgate.net |

| Enzymes | Kinases | Inhibition, Binding Mode | semanticscholar.org |

| Nucleic Acids | DNA | Minor Groove Binding | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the docked pose and to observe any conformational changes in both the ligand and the receptor upon binding. researchgate.netnih.gov

In a typical MD simulation of a pyrazole carboxamide-protein complex, the system is simulated for a specific period, often in the nanosecond range, allowing the atoms to move according to the laws of classical mechanics. researchgate.net The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.netnih.gov A stable RMSD value suggests that the ligand remains securely bound in the active site. researchgate.net Additionally, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in the binding process. nih.gov These simulations provide a more realistic representation of the binding event and can help to validate the results obtained from molecular docking. researchgate.net

In Silico Prediction of Molecular Behavior and Potential Targets

In silico methods are also employed to predict the pharmacokinetic properties and potential biological targets of this compound. These predictions are crucial in the early stages of drug discovery to assess the compound's drug-likeness.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using various computational models. nih.govresearchgate.net These predictions help to identify potential liabilities of a compound before it undergoes expensive and time-consuming experimental testing. For instance, in silico models can predict a compound's oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. nih.govresearchgate.net

Furthermore, computational approaches, including machine learning-based virtual screening, can be used to predict potential biological targets for a given molecule. researchgate.net By comparing the structural and chemical features of this compound to libraries of known active compounds, it is possible to generate hypotheses about its potential mechanism of action. researchgate.net These in silico target prediction methods can significantly narrow down the experimental screening process and accelerate the identification of novel therapeutic applications for pyrazole derivatives.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, are pivotal in medicinal and agricultural chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govmdpi.com These methods build mathematical models to correlate molecular features (descriptors) of a series of compounds with their observed activities, thereby guiding the design of new, more potent molecules and reducing the need for extensive synthesis and testing. nih.gov For pyrazole carboxamide derivatives, various computational studies have been conducted to elucidate the structural requirements for their activity against different biological targets.

Research on pyrazole carboxamide derivatives has employed both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies. nih.govijbpas.com 2D-QSAR models correlate biological activity with physicochemical properties and topological indices, while 3D-QSAR methods consider the 3D alignment of molecules and their steric and electrostatic fields. nih.govmdpi.com These studies provide insights into the molecular interactions between the pyrazole carboxamide scaffold and target proteins, such as enzymes and receptors. ijbpas.com

For instance, QSAR studies on 1H-pyrazole-1-carbothioamide derivatives, a related class of compounds, identified adjacency distance matrix descriptors as being highly influential for their activity as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govacs.org In another study focusing on 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, QSAR models were successfully developed and validated, highlighting their predictive power for assessing new compounds. wisdomlib.org

Molecular docking simulations are often used in conjunction with QSAR to visualize the binding mode of these compounds within the active site of their target protein. For novel pyrazole-4-carboxamide derivatives designed as fungicides, docking studies revealed that a key interaction involves hydrogen bonding with the Tryptophan (TRP) 173 residue of the target enzyme, succinate (B1194679) dehydrogenase (SDH). nih.gov Similarly, SAR investigations into a series of pyrazole azabicyclo[3.2.1]octane sulfonamides showed that a 1,3-dimethyl phenyl analogue had low inhibitory activity, suggesting that the lack of a hydrogen bond donor or different stereoelectronic properties negatively impacted its potency. nih.govacs.org

A QSAR study on different pyrazole carboxamide derivatives as potential antifungals against Rhizoctonia solani resulted in a statistically significant model. unjani.ac.id The developed QSAR equation demonstrated a strong correlation between the electronic properties (like the energy of the Highest Occupied Molecular Orbital, HOMO) and atomic charges on specific carbon atoms and the resulting antifungal activity. unjani.ac.id

The findings from these computational studies are instrumental in the rational design of new pyrazole carboxamide derivatives with enhanced biological activities. wisdomlib.org

Detailed Research Findings

| Derivative Class | Biological Target | Computational Method | Key Findings & Important Descriptors | Model Statistics (Example) |

|---|---|---|---|---|

| Pyrazole Carboxamide Derivatives | Succinate Dehydrogenase (SDH) from Rhizoctonia solani | QSAR (Multiple Linear Regression) | Antifungal activity is influenced by electronic descriptors, including the HOMO energy and Mulliken charges on specific carbon atoms (C4, C10, C13, C14). unjani.ac.id | R² = 0.8911; Q² = 0.793 unjani.ac.id |

| 1H-Pyrazole-1-carbothioamide Derivatives | EGFR Kinase | 2D-QSAR (Stepwise Multiple Linear Regression) | Inhibitory activity was most influenced by adjacency distance matrix descriptors. nih.govacs.org | Not specified in abstract. |

| 4-Benzoylamino-1H-pyrazole-3-carboxamide Derivatives | CDK2 / CDK1 | QSAR (Combinatorial Protocol in Multiple Linear Regression) | Robust models were developed that could predict inhibitory activity, aiding in the rational design of new selective CDK inhibitors. wisdomlib.org | High Q² indices suggesting strong predictive power. wisdomlib.org |

| 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives | Carbonic Anhydrase XII | 2D-QSAR & 3D-QSAR (kNN-MFA) | 2D-QSAR identified descriptors like T_N_Cl_7 and chi6chain. 3D-QSAR highlighted the influence of electrostatic and steric fields on activity. ijbpas.com | Good predictive capability (r² and pred_r²) reported. ijbpas.com |

Reactivity and Reaction Mechanisms of the 1,3 Dimethyl 1h Pyrazole 4 Carboxamide Ring System

Chemical Reactivity of the Pyrazole (B372694) Carboxamide Moiety

The reactivity of 1,3-dimethyl-1H-pyrazole-4-carboxamide is characterized by the distinct nucleophilic and electrophilic properties of its pyrazole ring, which are modulated by the attached methyl and carboxamide groups.

Intrinsic Nucleophilic and Electrophilic Sites on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In the case of this compound, the C-4 position is the primary site for electrophilic substitution. This is a general trend observed in pyrazole chemistry, where electrophiles preferentially attack the C-4 position. The nitrogen atoms of the pyrazole ring, particularly the N-2 atom, possess lone pairs of electrons and can act as nucleophilic centers. However, in the 1,3-dimethylated analogue, the N-1 position is already alkylated.

Conversely, the C-3 and C-5 positions of the pyrazole ring are generally considered electrophilic and are susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxamide group at the C-4 position can further influence the electron distribution within the ring, although the primary electrophilic and nucleophilic sites are largely determined by the inherent nature of the pyrazole heterocycle.

Table 1: Predicted Nucleophilic and Electrophilic Sites of this compound

| Position | Character | Reactivity |

| N-2 | Nucleophilic | Can participate in reactions with electrophiles. |

| C-3 | Electrophilic | Susceptible to nucleophilic attack. |

| C-4 | Nucleophilic | Primary site for electrophilic substitution. |

| C-5 | Electrophilic | Susceptible to nucleophilic attack. |

Tautomerism within the Pyrazole System and its Influence on Reactivity

Annular tautomerism, a common feature in N-unsubstituted pyrazoles where the proton can migrate between the two nitrogen atoms, is absent in this compound. The presence of methyl groups on both nitrogen atoms (N-1) and a carbon atom (C-3) "fixes" the tautomeric form. This lack of tautomerism simplifies the reactivity profile of the molecule, as it eliminates the possibility of different tautomeric species reacting to form a mixture of products. In solution, 1H-pyrazole-3-(N-tert-butyl)-carboxamide exists as a mixture of tautomers, but N-alkylation prevents this phenomenon. nih.gov

Mechanistic Pathways of Derivatization and Functionalization Reactions

The derivatization of this compound primarily involves reactions at the carboxamide group and electrophilic substitution on the pyrazole ring. The synthesis of various pyrazole carboxamide derivatives often starts from the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. google.com This acid can be converted to the acid chloride, which then serves as a versatile intermediate for the synthesis of a wide range of amides via reaction with different amines. nih.gov

Functionalization of the pyrazole ring itself can be achieved through various reactions. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C-4 position of pyrazoles. ekb.egwisdomlib.org Halogenation, nitration, and sulfonation are other examples of electrophilic substitution reactions that typically occur at the C-4 position of the pyrazole ring. globalresearchonline.net The resulting functionalized pyrazoles can then be further modified. For example, a formyl group can undergo condensation reactions with various nucleophiles. ekb.eg

Exploration of Photochemical and Electrochemical Behavior of Pyrazole Carboxamides

The photochemical and electrochemical properties of pyrazole carboxamides are less explored compared to their synthetic derivatization.

Photochemical Behavior: Limited research exists on the specific photochemical behavior of this compound. However, studies on related pyrazole derivatives suggest potential for photochemical transformations. For instance, some pyrazole-containing terarylenes have been shown to undergo phototransformation involving ring contraction of a neighboring pyranone ring under UV irradiation, although 6π-electrocyclization of the hexatriene system was not observed. nih.gov It is important to note that the specific substituents on the pyrazole ring significantly influence the photochemical outcome.

Electrochemical Behavior: The electrochemical behavior of pyrazole carboxamide derivatives has been investigated in the context of their application as corrosion inhibitors. researchgate.net Studies on N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide have shown that it acts as a mixed-type inhibitor for carbon steel corrosion in acidic environments. researchgate.net Quantum chemistry calculations based on density functional theory (DFT) have been employed to understand the adsorption mechanism of these molecules on metal surfaces. researchgate.net

Structure Activity Relationship Sar Studies of 1,3 Dimethyl 1h Pyrazole 4 Carboxamide Derivatives

Design Principles for Structural Optimization of Pyrazole (B372694) Carboxamide Scaffolds

The structural optimization of pyrazole carboxamide scaffolds is a rational process aimed at enhancing the desired biological activity and drug-like properties of the molecule. A common strategy involves using highly active existing compounds as parent structures to design new series of derivatives. nih.govresearchgate.net This approach allows researchers to build upon known successful molecular frameworks.

Key design principles for optimizing the pyrazole carboxamide scaffold include:

Scaffold Hopping and Ring Modification: One optimization strategy involves replacing certain parts of the molecule with other chemical moieties to improve activity or other properties. For instance, in the development of trypanocidal agents, the imidazoline ring of a hit compound was replaced with a carboxamide group to create a new series of pyrazole derivatives. nih.gov

Introduction of Functional Groups: The addition of specific functional groups is a fundamental technique to modulate the polarity, solubility, and binding interactions of the compound. nih.gov For example, adding an amino group can influence a compound's basicity and nucleophilicity, potentially affecting its water solubility. nih.gov Similarly, incorporating a methyl group can enhance interactions with hydrophobic pockets in the target protein's binding site. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing toxicity. In the synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety, various sulfonamide derivatives were reacted with the pyrazole core to explore the impact on carbonic anhydrase inhibition. nih.gov

Conformational Rigidity: Introducing structural elements that reduce the flexibility of the molecule can sometimes lead to a more favorable binding conformation, thus increasing activity. This can be achieved by creating cyclic structures or introducing bulky groups that restrict bond rotation.

The synthesis of these optimized molecules often involves multi-step reactions. A common synthetic route starts with the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines to form the core pyrazole ring. nih.gov Subsequent steps involve converting the pyrazole carboxylic acid to an acid chloride, which is then reacted with various amines or sulfonamides to generate the final carboxamide derivatives. nih.gov

Impact of Substituent Patterns and Positional Isomerism on Molecular Activity

The type, position, and orientation of substituents on the pyrazole carboxamide scaffold play a pivotal role in determining the molecule's biological activity. SAR studies systematically investigate these variations to identify key structural features required for potency.

Research into antifungal pyrazole carboxamides has shown that introducing a larger group at the ortho position of the aniline part of the molecule can enhance its antifungal activity. nih.gov This suggests that steric bulk at this position is favorable for interaction with the biological target.

In a series of pyrazole-4-carboxamide derivatives developed as potential fungicides, specific substitutions were found to be critical for high activity against corn rust. Compounds TM-1, TM-2, TM-3, TM-4, TM-5, TM-7, and TM-8 demonstrated excellent fungicidal activities, often surpassing those of commercial fungicides like fluxapyroxad and bixafen. nih.govresearchgate.net The presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold was identified as a key factor in increasing antifungal activity. researchgate.net

The following table presents the antifungal activity of selected pyrazole carboxamide derivatives against various phytopathogenic fungi, illustrating the impact of different substituent patterns.

| Compound | R Group | EC₅₀ (μg/mL) vs. A. porri | EC₅₀ (μg/mL) vs. M. coronaria | EC₅₀ (μg/mL) vs. C. petroselini | EC₅₀ (μg/mL) vs. R. solani |

| 7af | 2,6-dichloro-4-(trifluoromethyl)phenyl | 10.35 | 9.87 | >100 | 12.56 |

| 7bc | 2,3,4,5,6-pentafluorophenyl | 15.68 | 20.11 | >100 | 23.45 |

| 7bg | 2-bromo-4-fluorophenyl | 8.92 | 11.23 | 50.18 | 9.88 |

| 7bh | 2-chloro-5-(trifluoromethyl)phenyl | 9.15 | 10.55 | >100 | 11.72 |

| 7bi | 2-bromo-5-(trifluoromethyl)phenyl | 9.03 | 10.89 | >100 | 11.54 |

| 7ai | (isoxazolol pyrazole carboxylate) | 2.24 | 3.21 | 10.29 | 0.37 |

Data sourced from literature. nih.gov The table shows that specific halogenated and trifluoromethyl-substituted phenyl groups at the carboxamide nitrogen contribute to moderate antifungal activity. Notably, the isoxazolol pyrazole carboxylate derivative 7ai displayed significantly stronger activity against R. solani. nih.gov

Similarly, in the development of carbonic anhydrase inhibitors, the nature of the substituent on the sulfonamide moiety attached to the pyrazole-carboxamide core greatly influenced the inhibitory effect. nih.gov For example, a compound with a thiazole group showed very weak inhibition, while those with pyridine, pyrimidine, or guanidine groups showed no inhibition at all for certain isoforms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com QSAR models are valuable tools for predicting the activity of newly designed molecules before their synthesis, thus saving time and resources. tandfonline.com

Various QSAR studies have been performed on pyrazole carboxamide derivatives to understand the structural requirements for different biological activities:

2D-QSAR: In a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors, a 2D-QSAR model was developed. tandfonline.com The model, which had a squared correlation coefficient (r²) of 0.8059, indicated that bulky, electron-withdrawing substituents at specific positions of the phenyl rings were favorable for inhibitory activity. tandfonline.com Another 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the activity was significantly influenced by adjacency distance matrix descriptors. acs.org

3D-QSAR: For a series of novel pyrazole carboxamide and niacinamide derivatives with antifungal activity, a 3D-QSAR study using the comparative molecular field analysis (CoMFA) technique was conducted. rsc.org This model showed good predictive ability with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. rsc.org The results from the CoMFA contour maps suggested that positive charge groups and hydrogen bond acceptors at the hydrazone position would improve antifungal activity. researchgate.net

4D-QSAR: A 4D-QSAR analysis using the electron conformational-genetic algorithm method was applied to a set of 86 pyrazole pyridine carboxylic acid derivatives. nih.gov This advanced model, which considers the conformational flexibility of the molecules, achieved a high predictive accuracy with a squared correlation coefficient (R²) for the training set of 0.889. nih.gov

The following table summarizes the statistical results of different QSAR models developed for pyrazole derivatives, highlighting their predictive power.

| QSAR Model Type | Target | No. of Compounds | r² (Training Set) | q² (Cross-validation) | Key Finding |

| 2D-QSAR | Aurora A kinase | 25 | 0.8059 | 0.7861 (pred_r²) | Bulky, electron-withdrawing groups are favored. tandfonline.com |

| 3D-QSAR (CoMFA) | B. cinerea (fungus) | - | 0.850 | 0.578 | Positive charge and H-bond acceptors enhance activity. rsc.orgresearchgate.net |

| 4D-QSAR | (Not Specified) | 86 | 0.889 | 0.839 | Model showed good agreement with experimental data. nih.gov |

| 2D-QSAR | EGFR kinase | 30 | - | - | Activity influenced by adjacency distance matrix descriptors. acs.org |

Ligand-Based and Structure-Based Design Approaches in Pyrazole Carboxamide Research

Modern drug discovery often employs a combination of ligand-based and structure-based design approaches to guide the optimization of lead compounds.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the analysis of a set of molecules that are known to bind to the target.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. In the design of novel pyrazole-based COX-2 inhibitors, a ligand-based approach using pharmacophore modeling of known pyrazole compounds was employed to identify the key chemical features required for potent and selective inhibition. nih.gov

Structure-Based Design: This method is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking simulations allow researchers to visualize the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net For instance, in a study of pyrazole-4-carboxamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking revealed that the promising candidate, compound TM-2, formed a hydrogen bond with the amino acid residue TRP 173 of the target protein. nih.govresearchgate.net Similarly, docking studies of pyrazole-based benzene (B151609) sulfonamides into the active site of carbonic anhydrase isoforms helped to elucidate the binding interactions with key amino acid residues like Val121, Leu198, and Thr200. researchgate.net In another study, the binding mode of an optimized pyrazole-3-carboxamide inhibitor (compound 8t) was elucidated using a docking model, showing three conserved hydrogen bonds with the hinge region of the target kinases FLT3 and CDK2. mdpi.com

These computational approaches provide valuable insights into the SAR of pyrazole carboxamide derivatives, enabling a more rational and efficient design of new, more effective compounds.

Mechanistic Biological Investigations of 1,3 Dimethyl 1h Pyrazole 4 Carboxamide and Its Analogs in Vitro and Molecular Level

Enzyme Inhibition Kinetics and Mechanisms

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) and its Respiratory Chain Effects

A significant area of research has focused on pyrazole-4-carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II. researchgate.netresearchgate.net This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a dual role in cellular respiration. The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a halt in energy production and ultimately cell death, a mechanism widely exploited in the development of fungicides. researchgate.net

The carboxamide group is a key active group in these inhibitors. nih.gov Molecular docking studies have provided insights into the binding mechanism, suggesting that these compounds, including analogs like N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides, interact with the SDH active site. nih.govnih.gov For instance, computational analyses have shown that substitutions on the pyrazole (B372694) ring, such as a fluorine atom, can form additional interactions with amino acid residues like C_S42, thereby enhancing the van der Waals forces between the inhibitor and the enzyme. nih.govacs.org

Research on specific analogs, such as N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) and compound SCU3038, has demonstrated potent inhibition of SDH in pathogenic fungi like Rhizoctonia solani. researchgate.netnih.gov Inhibition of the enzyme leads to observable effects on the fungus, including damage to the mycelium morphology, increased permeability of the cell membrane, and a significant increase in the number of mitochondria. nih.gov Transcriptome analysis has further revealed that these inhibitors affect the TCA cycle pathway in mitochondria by downregulating the expression of genes related to this cycle, including the gene for SDH itself. researchgate.net

The inhibitory activity of various pyrazole-4-carboxamide analogs against SDH is summarized in the table below.

| Compound/Analog | Target Organism/System | IC50/EC50 | Reference |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s) | Porcine SDH | 0.014 µM | nih.gov |

| N'-phenyl-1H-pyrazole-4-sulfonohydrazide (B6) | R. solani SDH | 0.28 µg/mL | nih.gov |

| N-thienyl-1,5-disubstituted-1H-4-pyrazole carboxamide (T6) | Nigrospora oryzae SDH | 7.2 mg/L | acs.org |

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | R. solani | 7.48 mg L-1 (in pot tests) | nih.gov |

| Pyrazole-4-carboxamide containing a diarylamine scaffold (SCU3038) | R. solani | 0.95 mg/L (in vivo) | researchgate.net |

Inhibition of Carbonic Anhydrase (CA) Isoenzymes

Derivatives of pyrazole-carboxamide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes, which are ubiquitous metalloenzymes involved in various physiological processes. nih.gov Studies have shown that novel phenyl-substituted pyrazole-carboxamide derivatives carrying a sulfonamide moiety exhibit inhibitory effects on human erythrocyte hCA I and hCA II isoenzymes. nih.gov

The inhibitory mechanism involves the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme, a common feature of many CA inhibitors. Molecular docking and dynamics simulations have been employed to understand the binding modes of these compounds within the active sites of hCA I and hCA II. nih.gov These computational studies, in conjunction with in vitro enzyme inhibition assays, help in elucidating the structure-activity relationships and designing more potent and selective inhibitors. nih.gov

The table below presents the inhibitory activity of selected pyrazole-carboxamide analogs against carbonic anhydrase isoenzymes.

| Compound/Analog | Target Isoenzyme | Ki (nM) | Reference |

| Phenyl substituted pyrazole-carboxamide with sulfonamide (6a) | hCA I | 10.8 | nih.gov |

| Phenyl substituted pyrazole-carboxamide with sulfonamide (6a) | hCA II | 11.5 | nih.gov |

| Phenyl substituted pyrazole-carboxamide with sulfonamide (6b) | hCA I | 12.3 | nih.gov |

| Phenyl substituted pyrazole-carboxamide with sulfonamide (6b) | hCA II | 13.9 | nih.gov |

Inhibition of Specific Kinases (e.g., EGFR, CDK, MEK, Haspin)

The pyrazole scaffold is a recognized pharmacologically important structure in the design of kinase inhibitors. mdpi.com While direct studies on "1,3-dimethyl-1H-pyrazole-4-carboxamide" are limited, its analogs have shown inhibitory activity against several kinases involved in cell signaling pathways critical for cell growth and proliferation.

Epidermal Growth Factor Receptor (EGFR): New hybrid pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against EGFR tyrosine kinase (EGFR-TK). Some of these compounds have shown good inhibitory activity, with IC50 values in the micromolar range.

Cyclin-Dependent Kinases (CDKs): Pyrazole-based compounds have been explored as CDK inhibitors. For instance, pyrazole-5-carboxamide-containing derivatives have been reported to show inhibitory effects.

Mitogen-activated protein kinase kinase (MEK): N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as MEK inhibitors. One such compound demonstrated potent inhibitory activity against MEK1 with an IC50 of 91 nM.

Haspin: There is currently no available research specifically detailing the inhibition of Haspin kinase by this compound or its close analogs.

The following table summarizes the inhibitory activities of various pyrazole-carboxamide analogs against different kinases.

| Compound/Analog Class | Target Kinase | IC50 | Reference |

| Hybrid pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | 8.27 - 19.03 µM | |

| Pyrazole-5-carboxamide derivatives | Kinases (general) | Significant inhibition at 10 µM | mdpi.com |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | MEK1 | 91 nM |

Inhibition of Other Relevant Enzymes (e.g., Cruzipain, Xanthine (B1682287) Oxidoreductase, Iron-dependent Superoxide (B77818) Dismutase, CYP51)

The inhibitory potential of this compound and its analogs extends to a variety of other enzymes.

Cruzipain: An analog, N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, has been identified as a cruzipain inhibitor. The carboxamide portion of this molecule plays a crucial role by interacting with the active site of cruzipain through hydrogen bonds with residues such as aspartate 161, serine 25, and glycine (B1666218) 23.

Xanthine Oxidoreductase (XOR): While direct inhibition by this compound is not extensively documented, the broader class of pyrazole derivatives has been investigated as XOR inhibitors. These compounds can interact with key residues in the enzyme's active site, such as F914 and F1009, through π-π stacking interactions, thereby blocking substrate access.

Iron-dependent Superoxide Dismutase: Currently, there is no available scientific literature describing the inhibition of iron-dependent superoxide dismutase by this compound or its direct analogs.

CYP51 (Sterol 14α-demethylase): Pyrazole-containing compounds are a class of azole derivatives that can act as CYP51 inhibitors. The mechanism of inhibition involves the coordination of a nitrogen atom in the pyrazole ring with the heme iron atom in the active site of the enzyme, disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.

| Compound/Analog | Target Enzyme | Key Interactions/Mechanism |

| N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | Cruzipain | Hydrogen bonds with ASP161, SER25, and GLY23 in the active site. |

| Pyrazole derivatives | Xanthine Oxidoreductase | π-π stacking with F914 and F1009; blocks substrate binding. |

| Pyrazole-containing azoles | CYP51 | Coordination of pyrazole nitrogen with the heme iron in the active site. |

Analysis of Inhibition Types (e.g., Competitive, Non-competitive, Mixed-type)

The mode of enzyme inhibition by pyrazole-carboxamide derivatives varies depending on the target enzyme and the specific structure of the inhibitor.

Xanthine Oxidoreductase: Some pyrazole derivatives have been shown to exhibit a competitive mechanism of inhibition against xanthine oxidase. This is supported by molecular docking studies which indicate that the inhibitor binds to the active site, thereby preventing the substrate from binding.

CYP51: Azole-based inhibitors of CYP51, which includes pyrazole-containing compounds, are generally considered to be non-competitive inhibitors. They bind tightly to the heme iron in the active site, which is distinct from the substrate-binding site, leading to the inhibition of the enzyme's catalytic activity.

Receptor Binding Studies and Agonist/Antagonist Activity

Beyond enzyme inhibition, pyrazole-carboxamide analogs have been found to interact with specific receptors, acting as either agonists or antagonists.

Farnesoid X Receptor (FXR): A number of 1,3,4-trisubstituted-pyrazole carboxamide analogs have been identified as potent antagonists of the Farnesoid X Receptor (FXR). In vitro FXR time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays have been used to determine the binding affinity of these compounds. For example, the analog E16 was found to have a high FXR binding affinity with an IC50 of 47 nM and acted as a potent FXR antagonist with an IC50 of 2.62 µM. Notably, the tested substituted pyrazole carboxamides did not show any FXR agonistic activity.

Cannabinoid Receptors: The biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) and its analogs have been extensively studied as antagonists of the brain cannabinoid receptor (CB1). Structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring are crucial for potent and selective antagonistic activity.

The table below summarizes the receptor binding and activity of selected pyrazole-carboxamide analogs.

| Compound/Analog | Target Receptor | Activity | IC50/EC50 |

| 1,3,4-trisubstituted-pyrazole carboxamide (E16) | Farnesoid X Receptor (FXR) | Antagonist | 47 nM (binding affinity), 2.62 µM (antagonistic activity) |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | Cannabinoid Receptor 1 (CB1) | Antagonist | Not specified |

Cannabinoid Receptor (CB1/CB2) Interactions and Selectivity

The pyrazole carboxamide scaffold is a well-established pharmacophore for interacting with cannabinoid receptors (CB1 and CB2). bohrium.comnih.gov Extensive research, largely stemming from the development of the CB1 antagonist Rimonabant, has demonstrated that structural modifications to this core can yield ligands with high affinity and varying degrees of selectivity for either receptor subtype. bohrium.comacs.org While direct binding data for this compound on cannabinoid receptors is not prominently documented in available literature, structure-activity relationship (SAR) studies on its more complex analogs provide significant insights into the potential for this chemical class. nih.govjbclinpharm.org

The structural requirements for potent CB1 antagonistic activity in biarylpyrazole analogs include key features such as a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The nature of the carboxamide substituent is also critical; for instance, an N,N-Piperidinyl group was found to enhance selectivity for the CB1 receptor. jbclinpharm.org

Conversely, modifications by creating rigid, tricyclic pyrazole systems have led to compounds with high affinity and selectivity for the CB2 receptor. nih.gov For example, certain 1,4-dihydroindeno[1,2-c]pyrazole derivatives have been shown to be potent CB2 receptor ligands. uniss.it One such analog, compound IAhX (1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide), initially demonstrated an exceptional CB1/CB2 selectivity ratio of 9811, highlighting its profound preference for the CB2 receptor. nih.gov Another novel pyrazole derivative, RNB-61 , was recently characterized as a highly potent and selective CB2 receptor full agonist, exhibiting a remarkable 6,800-fold selectivity over the CB1 receptor. biorxiv.orgacs.org These findings underscore that while the basic pyrazole carboxamide skeleton is a versatile starting point, significant structural complexity is required to achieve high-affinity and selective interactions with cannabinoid receptors.

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Functional Activity |

|---|---|---|---|---|

| Rimonabant Analog (IAhX) | CB2 | 0.4 nM | 9811-fold for CB2 over CB1 | Agonist |

| NESS0327 | CB1 | 4.2 nM | 13.26-fold for CB1 over CB2 | Not Specified |

| RNB-61 | CB2 | 0.57 nM | >6,800-fold for CB2 over CB1 | Full Agonist |

| Compound 34 (Rimonabant-Valine hybrid) | CB1 | 6.9 nM | Selective for CB1 | Agonist (EC50 = 46 nM) |

TGR5 Receptor Agonism and Related Functional Activity

Analogs of this compound have been identified as highly potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic processes. nih.gov Specifically, a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides emerged from high-throughput screening as potent activators of this receptor. nih.gov TGR5 is recognized as a valuable therapeutic target for metabolic disorders like type 2 diabetes, primarily due to its role in stimulating the secretion of glucagon-like peptide-1 (GLP-1). frontiersin.orgnih.gov

The functional activity of these pyrazole-based TGR5 agonists is directly linked to their ability to induce GLP-1 release from intestinal enteroendocrine L-cells. physoc.orgnih.gov Mechanistically, the activation of TGR5 by an agonist leads to the stimulation of a Gαs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgtdl.org This elevation in cAMP is a critical step in the signaling cascade that ultimately results in GLP-1 secretion. physoc.orgnih.gov Further studies have shown that this cAMP/Epac/PLC-ε pathway can also lead to a rise in intracellular calcium, which contributes to the exocytosis of GLP-1-containing granules. nih.govresearchgate.net

The potency of these pyrazole analogs can be substantial. For instance, optimization of a related 3-phenoxypyrazine-2-carboxamide scaffold yielded compounds with excellent human TGR5 (hTGR5) agonist activity, with EC50 values in the low nanomolar range, superior to the reference agonist INT-777. nih.gov

| Compound Class/Analog | Target Receptor | Potency (EC50) | Functional Activity |

|---|---|---|---|

| 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides | TGR5 | Highly Potent | Agonist; Stimulates GLP-1 secretion |

| Compound 18g (3-phenoxypyrazine-2-carboxamide analog) | hTGR5 | 1.44 nM | Agonist |

| Compound 18k (3-phenoxypyrazine-2-carboxamide analog) | hTGR5 | 0.58 nM | Agonist; Stimulates GLP-1 secretion |

| Oleanolic Acid (Natural Agonist) | TGR5 | Not Specified | Agonist; Stimulates GLP-1 and PYY release |

Molecular Interaction Profiling at Biological Targets

Role of Hydrogen Bonding Networks in Ligand-Protein Interactions

The pyrazole ring is a versatile supramolecular synthon capable of participating in various hydrogen-bonded interactions. csic.es It contains both a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which serves as a hydrogen bond acceptor. csic.es This duality allows pyrazole-containing compounds to form robust hydrogen bonding networks within protein binding sites, which are crucial for molecular recognition and binding affinity.

In the context of this compound and its analogs, the carboxamide moiety (-CONH-) is a primary site for hydrogen bonding, containing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). jbclinpharm.org Molecular docking studies of pyrazole-carboxamides in various enzyme active sites confirm the importance of these interactions. nih.gov For TGR5 agonists, hydrogen bonding is a key determinant of binding. frontiersin.org The active site of TGR5 contains several residues capable of forming hydrogen bonds, including Tyr89, Asn93, and Ser270, which are believed to be critical for anchoring agonists within the binding pocket. frontiersin.orgresearchgate.net

Significance of Pi-Stacking and Hydrophobic Interactions at Binding Sites

Beyond hydrogen bonding, the stability of ligand-protein complexes involving pyrazole carboxamides is significantly influenced by pi-stacking and hydrophobic interactions. mdpi.com The aromatic nature of the pyrazole ring allows it to engage in various pi-interactions, including pi-pi stacking, pi-cation, and pi-sulfur interactions, with the side chains of aromatic or charged amino acids in a binding pocket. nih.govresearchgate.netnih.gov

Cell-Based Mechanistic Studies (Focus on Molecular Pathways)

Modulation of Cellular Metabolic Pathways (e.g., TCA cycle)

The activation of TGR5 by agonists such as the this compound analogs initiates a signaling cascade that profoundly impacts cellular metabolism, particularly glucose homeostasis and energy expenditure. nih.govfrontiersin.org While a direct, primary interaction with enzymes of the tricarboxylic acid (TCA) cycle is not the established mechanism, the downstream consequences of TGR5 signaling can modulate the flux through central metabolic pathways.

The principal mechanism involves the stimulation of GLP-1 secretion. frontiersin.org GLP-1, in turn, enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells. nih.gov Insulin is a master regulator of metabolism, promoting glucose uptake and utilization by peripheral tissues and influencing the activity of the TCA cycle to meet cellular energy demands. Furthermore, a key study demonstrated that the induction of GLP-1 release by a specific TGR5 agonist was linked to an increase in the intracellular ATP/ADP ratio. nih.gov The ATP/ADP ratio is a critical sensor of cellular energy status and directly reflects the combined activity of glycolysis, the TCA cycle, and oxidative phosphorylation. An increase in this ratio indicates a shift in metabolic flux to enhance energy production, linking TGR5 activation to the modulation of these core energy-producing pathways.

Investigation of DNA Interaction Mechanisms (e.g., π-π stacking with DNA bases)

The pyrazole ring, a core component of this compound and its analogs, can form a rigid, electron-rich planar system. jst.go.jp This structural feature is conducive to insertion into the minor grooves of DNA, facilitating π-π stacking interactions with the DNA bases. jst.go.jp Such interactions are a crucial aspect of the DNA-binding capabilities of these compounds. jst.go.jp Furthermore, the addition of flexible groups to the pyrazole scaffold can enhance binding affinities to DNA strands. jst.go.jp

In studies involving analogs such as 1H-pyrazole-3-carboxamide derivatives, a DNA minor groove binding model has been proposed and investigated. jst.go.jpnih.gov Molecular docking studies have been employed to predict the binding energy and affinity of these compounds with DNA. For instance, one analog, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated the strongest binding affinity among a series of tested compounds, with the lowest binding energy. jst.go.jp It is believed that the chain-like shape conferred by amide bonds on the pyrazole ring allows the molecule to stretch along the DNA minor groove. jst.go.jp Additionally, the conjugation of acetyl groups with the aromatic heterocycle creates a planar, rigid system that can extend into the space between adjacent base pairs, promoting binding through van der Waals forces. jst.go.jp The benzene (B151609) ring component of these analogs can stack with adenine (B156593) bases in a parallel displaced conformation, which is characteristic of π-π stacking interactions. jst.go.jp

Experimental verification of these interactions has been achieved through electronic absorption spectroscopy and viscosity measurements. jst.go.jpnih.gov A significant decrease (over 50%) in the emission intensity of the ethidium (B1194527) bromide–calf thymus DNA (EB–CT-DNA) complex in fluorescence spectra was observed with the pym-5 analog, indicating a strong influence on DNA conformation. jst.go.jpcncb.ac.cn This compound also showed cleavage activity on supercoiled plasmid pBR322 DNA. jst.go.jpcncb.ac.cnscilit.com These findings suggest that DNA can be a potential target for this class of pyrazole derivatives. jst.go.jpcncb.ac.cn

Mechanisms of Apoptosis Induction at the Molecular Level (e.g., caspase activation, oxidative stress, mitochondrial dysfunction)

The induction of apoptosis is a key mechanism behind the anticancer activity of pyrazole derivatives. waocp.org This process is often initiated through the generation of reactive oxygen species (ROS), leading to a cascade of molecular events. waocp.orgwaocp.org

Caspase Activation

One of the central pathways in apoptosis involves the activation of caspases, a family of protease enzymes. Studies on pyrazole derivatives have shown that these compounds can lead to increased activity of caspase-3, a key executioner caspase. waocp.org The activation of caspase-9, an initiator caspase, is also a critical step, often triggered by the release of cytochrome c from the mitochondria. nih.gov This release promotes the formation of the "apoptosome," a molecular platform that activates caspase-9, which in turn activates caspase-3, leading to DNA fragmentation and chromatin condensation. nih.gov The cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, has also been observed following treatment with pyrazole carboxamide analogs. nih.gov

Oxidative Stress

The generation of ROS is an early event in the apoptotic process induced by some pyrazole derivatives. waocp.org An elevated level of intracellular ROS can trigger the apoptotic pathway. waocp.org For example, the analog 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f) was found to provoke apoptosis accompanied by an increased level of ROS in MDA-MB-468 triple-negative breast cancer cells. waocp.org This increase in oxidative stress is a significant contributor to the subsequent mitochondrial dysfunction and caspase activation. nih.gov

Mitochondrial Dysfunction

Mitochondria play a crucial role in the intrinsic pathway of apoptosis. Pyrazole carboxamide analogs have been shown to interfere with the structural and functional properties of mitochondria. nih.gov This interference can lead to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.govnih.gov The compound N-2-phenylethyl 1-(4-chlorophenyl)-3-methyl-5-pyrrolylpyrazole-4-carboxamide (RS 2780) was observed to activate the mitochondria-dependent apoptotic pathway in HeLa and SW613-B3 cancer cells. nih.gov Furthermore, some pyrazole carboxamides containing a diarylamine scaffold have been found to affect the TCA cycle pathway in mitochondria, leading to the dissolution and reduction of mitochondria. acs.org

Future research on this compound and its derivatives is poised to expand into several promising areas, building upon the established biological activities of the pyrazole carboxamide core. The versatility of this chemical structure allows for the development of new therapeutic agents and agrochemicals through innovative scaffold design, advanced analytical techniques, and the exploration of novel biological targets. Key opportunities lie in creating compounds with tailored reactivity, gaining deeper mechanistic understandings through computational and experimental synergy, identifying new diseases and pests to target, and overcoming the hurdles of translating basic research into practical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-dimethyl-1H-pyrazole-4-carboxamide, and how can purity be maximized during synthesis?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. Key steps include temperature control (e.g., maintaining 60–80°C for cyclization) and pH adjustments during purification. Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating high-purity products (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystalline structure and confirms monoclinic/polymorphic forms .

- FT-IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- NMR spectroscopy : Assigns methyl and pyrazole proton environments (e.g., 1H NMR δ 2.3–2.6 ppm for methyl groups) .

- TEM/particle size analysis : Validates nanoscale morphology for biological applications .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., succinate dehydrogenase for antifungal activity) using spectrophotometric methods. For antimicrobial screening, use MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Staphylococcus aureus. Dose-response curves (0.1–100 μM) help establish IC₅₀ values .

Advanced Research Questions

Q. How does structural modification of the carboxamide group influence biological activity, and what substituents enhance target binding?